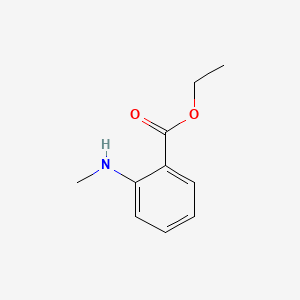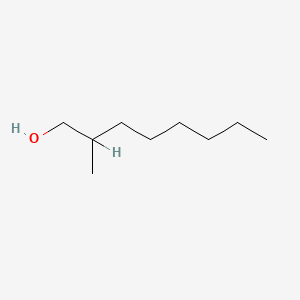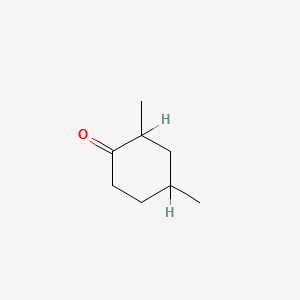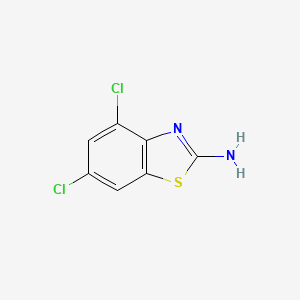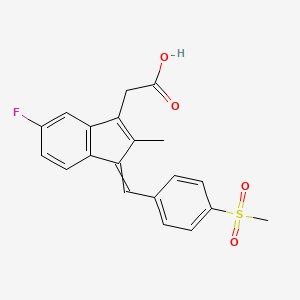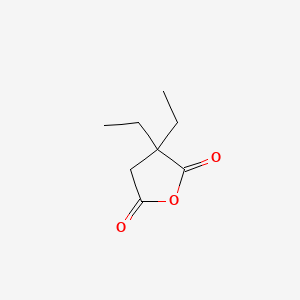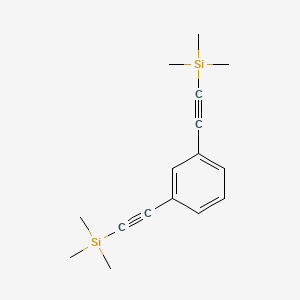
1,3-Bis((trimethylsilyl)ethynyl)benzene
Overview
Description
1,3-Bis((trimethylsilyl)ethynyl)benzene is a chemical compound with the molecular formula C16H22Si2 . It is a derivative of benzene, where two of the hydrogen atoms are replaced by (trimethylsilyl)ethynyl groups .
Molecular Structure Analysis
The molecular structure of 1,3-Bis((trimethylsilyl)ethynyl)benzene consists of a benzene ring with (trimethylsilyl)ethynyl groups attached at the 1 and 3 positions . The molecule has a molecular weight of 270.517 Da .Physical And Chemical Properties Analysis
1,3-Bis((trimethylsilyl)ethynyl)benzene has a density of 0.9±0.1 g/cm3, a boiling point of 304.9±38.0 °C at 760 mmHg, and a flash point of 120.9±19.8 °C . It has a molar refractivity of 86.6±0.4 cm3, and a molar volume of 291.5±5.0 cm3 .Scientific Research Applications
Organic Synthesis
1,3-Bis((trimethylsilyl)ethynyl)benzene can be used in organic synthesis for cross-coupling and as protected acetylenics . This compound can be used as a precursor for developing various complex organic compounds.
Material Science
In the field of material science, this compound can be used for polymerizations, click chemistry reactions, or cyclization . These processes are crucial in the development of new materials with unique properties.
Synthesis of Graphdiyne
1,3-Bis((trimethylsilyl)ethynyl)benzene is a starting monomer for synthesizing Graphdiyne (GDY), an emerging carbon allotrope consisting of sp- and sp2-hybrid carbon atoms . GDY has special nonlinear absorption (NLA) properties, which is different from graphene .
Nonlinear Absorption Material
As a starting monomer for synthesizing GDY, 1,3-Bis((trimethylsilyl)ethynyl)benzene also owns the carbon–carbon triple bond (sp-) and the benzene ring (sp2-) structures (similar to GDY), which stimulates us to explore the NLA properties of this compound . It has excellent NLA characteristics in the visible light waveband .
Silicon Carbide Coating
This compound can be used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process . Silicon carbide coating has various applications in electronics, semiconductors, and other industries.
Quantitative NMR Spectroscopy
1,3-Bis((trimethylsilyl)ethynyl)benzene can be used as a secondary standard in quantitative NMR (qNMR) spectroscopy . qNMR is a valuable tool in analytical chemistry for the quantification of unknown compounds.
Safety And Hazards
properties
IUPAC Name |
trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOZZMGMNVKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191557 | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis((trimethylsilyl)ethynyl)benzene | |
CAS RN |
38170-80-8 | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,3-Bis[(trimethylsilyl)ethynyl]benzene in the synthesis of multiarmed polymers?
A1: 1,3-Bis[(trimethylsilyl)ethynyl]benzene acts as a difunctional initiator in the synthesis of multiarmed thienylene–tetrafluorophenylene copolymers []. When reacted with tetrabutylammonium fluoride, the trimethylsilyl groups are removed, generating reactive ethynyl groups. These groups can then initiate the polymerization of monomers like 2-pentafluorophenyl-5-trimethylsilylthiophene, leading to the formation of V-shaped polymers with a central 1,3-phenylene unit connecting two polymer chains [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




